molecular formula C16H17N3O4 B1228916 N-(3-methoxypropyl)-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide

N-(3-methoxypropyl)-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide

Cat. No. B1228916
M. Wt: 315.32 g/mol
InChI Key: MSMKEGTZPLDCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypropyl)-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide is a member of coumarins.

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have developed new compounds like N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide (III), which is structurally similar to the specified chemical. They've been characterized using techniques like X-ray diffraction, and their intermolecular interactions have been explored through Hirshfeld surface analysis and density functional theory (DFT) (Sebhaoui et al., 2020).

Molecular Conformations and Hydrogen Bonding

  • Studies on molecules like 2-(4-Chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have revealed different molecular conformations and hydrogen bonding patterns in their crystal structures. These insights are significant for understanding the structural properties of related compounds (Narayana et al., 2016).

Antibacterial and Antitumor Activities

  • Compounds structurally related to the specified chemical, like pyrazole derivatives containing 1,3,4-oxadiazole, have been synthesized and shown to exhibit antibacterial and antitumor activities. This highlights the potential biomedical applications of these compounds (Jin, 2014).

Coordination Complexes and Antioxidant Activity

  • Pyrazole-acetamide derivatives have been used to synthesize Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, which is crucial for various biological and medicinal applications (Chkirate et al., 2019).

Computational and Pharmacological Evaluation

  • Novel derivatives of 1,3,4-oxadiazole and pyrazoles, similar in structure to the specified compound, have been computationally and pharmacologically evaluated. They show potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

properties

Product Name

N-(3-methoxypropyl)-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide

InChI

InChI=1S/C16H17N3O4/c1-22-8-4-7-17-14(20)10-19-15-11-5-2-3-6-13(11)23-16(21)12(15)9-18-19/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,17,20)

InChI Key

MSMKEGTZPLDCOY-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CN1C2=C(C=N1)C(=O)OC3=CC=CC=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-methoxypropyl)-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxypropyl)-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-methoxypropyl)-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-methoxypropyl)-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-methoxypropyl)-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3-methoxypropyl)-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.